molecular formula C8H7BrClFO B3098071 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene CAS No. 132837-14-0

4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene

Cat. No.: B3098071
CAS No.: 132837-14-0
M. Wt: 253.49 g/mol
InChI Key: KALJSBOWAGXOCY-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene is a halogenated aromatic compound that belongs to the class of mixed aryl halides It contains bromine, chlorine, and fluorine substituents on a benzene ring, along with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Halogenation: The introduction of bromine and chlorine substituents on the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3), while chlorination can be achieved using chlorine (Cl2) with a similar catalyst.

    Fluoroethoxylation: The introduction of the fluoroethoxy group can be accomplished through nucleophilic substitution reactions. This step involves reacting the halogenated benzene derivative with a fluoroethanol derivative under basic conditions, such as using sodium hydride (NaH) as a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen substituents (bromine and chlorine) can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the benzene ring.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and other strong bases.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (Pd), boronic acids, and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Environmental Research: The compound can be studied for its environmental impact and potential use in pollution control.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can influence the compound’s binding affinity and selectivity. The fluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-1-fluorobenzene: Similar structure but lacks the ethoxy group.

    4-Bromo-2-chloro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a fluoroethoxy group.

    1-Bromo-4-chloro-2-fluorobenzene: Similar structure but different positioning of substituents.

Uniqueness

4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-2-chloro-1-(2-fluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALJSBOWAGXOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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